molecular formula C6H8BrNO3 B1518722 3-Bromo-5-[1,3]dioxolan-2-yl-4,5-dihydroisoxazole CAS No. 1120215-07-7

3-Bromo-5-[1,3]dioxolan-2-yl-4,5-dihydroisoxazole

Cat. No. B1518722
CAS RN: 1120215-07-7
M. Wt: 222.04 g/mol
InChI Key: NWGISIGVLJWYQU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isoxazoles, the class of compounds to which our compound belongs, has been extensively studied. A review article highlights the potential application of metal-free synthetic routes for the synthesis of isoxazoles .

Scientific Research Applications

Anticancer, Antimicrobial, and Antioxidant Potential

This compound has been used in the synthesis of thiazolidin-4-one analogues having a 1,3,4-oxadiazole/thiadiazole moiety. These molecules have shown promising anticancer, antimicrobial, and antioxidant potential .

Stereoselective Formation of Substituted 1,3-Dioxolanes

The compound has been used in the stereoselective formation of substituted 1,3-dioxolanes. This process involves the oxidation of alkene substrates with hypervalent iodine .

Preparation of Ratiometric Fluorescent Probe

It has been used as a reactant for the preparation of a ratiometric fluorescent probe for specific detection of cysteine over homocysteine and glutathione .

Synthesis of KN-93

The compound has been used in the microwave-assisted synthesis of KN-93, an inhibitor of calmodulin kinase II .

Preparation of Fluorinated Spirobenzofuran Piperidines

It has been used for the preparation of fluorinated spirobenzofuran piperidines, which act as s1 receptor ligands .

Regio-selective Preparation of Indole Derivatives

The compound has been used in the regio-selective preparation of indole derivatives via rhodium-catalyzed domino hydroformylation/indolization .

Synthesis of α-Halo-α’-Hydroxy Ketone

The compound can be regarded as a “masked” precursor of the α-halo-α’-hydroxy ketone Hal–CH2–CO–C(RR1)–OH .

Synthesis of Pro-drugs

This compound is an intermediary for synthesizing 4-chloromethyl-5-methyl-1,3-dioxolene-2-one, a modifying agent for different pro-drugs .

properties

IUPAC Name

3-bromo-5-(1,3-dioxolan-2-yl)-4,5-dihydro-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrNO3/c7-5-3-4(11-8-5)6-9-1-2-10-6/h4,6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWGISIGVLJWYQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2CC(=NO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70656831
Record name 3-Bromo-5-(1,3-dioxolan-2-yl)-4,5-dihydro-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-[1,3]dioxolan-2-yl-4,5-dihydroisoxazole

CAS RN

1120215-07-7
Record name 3-Bromo-5-(1,3-dioxolan-2-yl)-4,5-dihydro-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Bromo-5-[1,3]dioxolan-2-yl-4,5-dihydroisoxazole
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3-Bromo-5-[1,3]dioxolan-2-yl-4,5-dihydroisoxazole
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Reactant of Route 6
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